molecular formula C7H7BClNO2S B2821907 Thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride CAS No. 1416853-87-6

Thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride

Cat. No.: B2821907
CAS No.: 1416853-87-6
M. Wt: 215.46
InChI Key: ZKXVORVOFYJRHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride” is a chemical compound with the CAS Number: 1416853-87-6 . It has a molecular weight of 215.47 . The compound is typically stored at a temperature of 4 degrees Celsius and is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6BNO2S.ClH/c10-8(11)7-4-5-6(12-7)2-1-3-9-5;/h1-4,10-11H;1H . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 215.47 .

Scientific Research Applications

Synthesis and Chemical Reactivity

Thieno[3,2-b]pyridin-2-ylboronic acid hydrochloride serves as a crucial intermediate in the synthesis and modification of thieno[3,2-b]pyridine compounds. Research highlights include:

  • Chemical Transformation and Derivative Formation : Thieno[3,2-b]pyridine undergoes various chemical transformations, enabling the synthesis of a range of derivatives. For instance, it forms adducts with hydrogen chloride and gives rise to ring substitution alpha or gamma to the heteronitrogen atom. Notably, it can be converted into derivatives featuring chloro, bromo, nitro, and amino substituents, as well as into methyl imidate, cyclic amidines, and tetrazolyl derivatives, showcasing its versatility in chemical reactions (Klemm et al., 1985).

  • Heterocyclic Compound Synthesis : Thieno[3,2-b]pyridine derivatives have been synthesized and utilized in the formation of heterocyclic compounds like thieno[3,2-b]pyrroles, thieno[3,2-b]furans, thieno[3,2-b]indoles, and more. These compounds were obtained through high-yield routes and show potential in various applications, including fluorescence properties (Acharya et al., 2017).

  • Photophysical Properties : The photophysical properties of thieno[3,2-b]pyridine derivatives have been extensively studied. These compounds demonstrate significant fluorescence quantum yields and solvatochromic behavior, indicating their potential in photophysical applications. For instance, their incorporation into lipid membranes has been explored for drug delivery systems, showing that they are primarily located in the lipid bilayer, which is crucial for their function in biological systems (Carvalho et al., 2013).

Synthesis of Bioactive Compounds

Thieno[3,2-b]pyridin-2-ylboronic acid hydrochloride is instrumental in synthesizing compounds with potential biological and pharmacological activities:

  • Antitumor Activity : Thieno[2,3-b]pyridine derivatives are known for their anti-proliferative properties against various human cancer cell lines. Strategies to enhance their aqueous solubility while retaining anti-proliferative actions have been a focal point of research. For example, introducing polar groups into the thieno[2,3-b]pyridine structure has shown promising results in improving solubility and inhibiting cancer cell growth (Haverkate et al., 2021).

  • Disruption of Crystal Packing for Enhanced Activity : The synthesis of thieno[2,3-b]pyridines with bulky functional groups aims to disrupt crystal packing, which is associated with poor solubility due to extensive planarity. These novel compounds with ‘prodrug-like’ moieties have shown increased activity against specific cancer cell lines, highlighting the importance of molecular engineering in enhancing the therapeutic potential of these compounds (Haverkate et al., 2022).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO2S.ClH/c10-8(11)7-4-5-6(12-7)2-1-3-9-5;/h1-4,10-11H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXVORVOFYJRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)C=CC=N2)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.